Home > Products > Building Blocks P12370 > tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate - 880257-39-6

tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

Catalog Number: EVT-2511796
CAS Number: 880257-39-6
Molecular Formula: C12H17N3O4
Molecular Weight: 267.285
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C12H17N3O4\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}_{4} and a molar mass of approximately 267.28 g/mol. This compound is classified as a pyrimidine derivative, specifically featuring a pyrido[4,3-d]pyrimidine structure that incorporates hydroxyl and tert-butyl functional groups. It is often studied for its potential biological activities, particularly in the context of anti-inflammatory effects and other pharmacological properties.

Source and Classification

The compound is cataloged under the CAS number 880257-39-6. It is recognized for its relevance in medicinal chemistry and pharmacology due to its structural characteristics that may influence biological activity. The classification of this compound as a pyrimidine derivative places it within a broader category of heterocyclic compounds known for various therapeutic applications.

Synthesis Analysis

The synthesis of tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate can be achieved through several methods:

  1. ZnCl₂-Catalyzed Three-Component Coupling Reaction: This method involves the coupling of appropriate precursors in the presence of zinc chloride as a catalyst to form substituted pyrimidines .
  2. Base-Facilitated Intermolecular Oxidative C–N Bond Fabrication: This technique allows for the formation of C–N bonds between amidines and alcohols under basic conditions, leading to the generation of various pyrimidine derivatives .
  3. One-Pot Three-Component Condensation: A convenient method employing p-chlorobenzaldehyde, malononitrile, and thiobarbituric acid with catalysts such as zinc oxide or ferrosoferric oxide nanoparticles has been reported .

These methods highlight the versatility and efficiency in synthesizing pyrimidine derivatives while minimizing environmental impact.

Molecular Structure Analysis

The molecular structure of tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate features:

  • Pyrido[4,3-d]pyrimidine Core: A bicyclic structure that includes nitrogen atoms in the ring system.
  • Hydroxyl Groups: Positioned at the 2 and 4 positions of the pyrimidine ring.
  • tert-butyl Group: A bulky substituent that enhances lipophilicity and may affect biological interactions.

The compound's structural data can be summarized as follows:

PropertyValue
Molecular FormulaC12H17N3O4
Molar Mass267.28 g/mol
CAS Number880257-39-6
Chemical Reactions Analysis

tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions typical of pyrimidine derivatives:

  1. Nucleophilic Substitution Reactions: The presence of hydroxyl groups allows for nucleophilic attack on electrophiles.
  2. Oxidation Reactions: The compound may react with oxidizing agents to form corresponding carbonyl derivatives.
  3. Condensation Reactions: Under acidic or basic conditions, condensation with other reagents can yield more complex structures.

These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate primarily relates to its anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition: The synthesized compounds showed significant inhibition against COX-1 and COX-2 enzymes with varying half-maximal inhibitory concentration (IC50) values. For instance:
    • IC50 values against COX-1 ranged from approximately 19.45 μM to 28.39 μM.
    • IC50 values against COX-2 ranged from around 23.8 μM to 42.1 μM .

This inhibition leads to reduced production of prostaglandins involved in inflammatory responses.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate include:

  • Appearance: Typically available as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and form.

These properties are essential for determining the compound's suitability for various applications in research and drug development.

Applications

tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate finds potential applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new anti-inflammatory drugs.
  2. Pharmacology: Investigated for its effects on COX enzymes and related inflammatory pathways.
  3. Biochemical Research: Used in studies examining structure–activity relationships (SARs) among pyrimidine derivatives.

This compound exemplifies the ongoing research into pyrimidines' therapeutic potentials and their role in drug design.

Introduction to Pyrido[4,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural Significance of Pyrido[4,3-d]pyrimidine Derivatives in Drug Discovery

Pyrido[4,3-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry due to their exceptional capacity for intermolecular interactions and structural mimicry of purine bases. This bicyclic system comprises a pyridine ring fused with a pyrimidine at the [4,3-d] position, creating a planar, electron-rich heterocycle capable of diverse non-covalent binding. The tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate exemplifies this architecture, where the two hydroxy groups act as hydrogen bond donors/acceptors, while the partially saturated pyridine ring enhances conformational flexibility for target accommodation [1] [8]. Such derivatives exhibit improved aqueous solubility compared to fully aromatic analogues, facilitating drug bioavailability. The scaffold’s versatility is evidenced by its presence in compounds targeting kinases, dihydrofolate reductase (DHFR), and phosphodiesterases, where it often serves as a bioisostere for adenine or guanine [2].

Table 1: Key Structural Features and Biomedical Relevance of Pyrido[4,3-d]pyrimidine Derivatives

Structural ElementRole in Molecular RecognitionTarget Classes
N1 and N3 of Pyrimidine RingHydrogen bond acceptance (purine-mimetic)Kinases, DHFR, Phosphodiesterases
C2/C4 Hydroxy GroupsDual H-bond donation/acceptance; Metal chelationMetalloenzymes, DNA-binding proteins
Partially Saturated PyridineConformational adaptability; Reduced planarityAllosteric binding sites
tert-Butyl CarboxylateSteric protection of amine; Acid-labile deprotection handleProdrug design; Synthetic intermediate

The strategic incorporation of substituents at positions 2, 4, and 6 enables precise modulation of electronic properties and lipophilicity. For instance, 2,4-dihydroxy substitutions enhance target affinity through complementary hydrogen bonding with enzyme active sites, as demonstrated in DHFR inhibitors where these groups mimic the pteridine moiety of dihydrofolic acid [2]. Furthermore, the tert-butyl carboxylate at C6 protects the ring nitrogen during synthesis while imparting steric bulk that influences the molecule’s binding orientation and metabolic stability [1] [3].

Role of tert-Butyl Carboxylate Protecting Groups in Heterocyclic Synthesis

The tert-butyloxycarbonyl (Boc) group serves as a cornerstone in the synthetic manipulation of nitrogen-rich heterocycles like pyrido[4,3-d]pyrimidines. Its incorporation in tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate exemplifies three critical functions: nitrogen protection, solubility enhancement, and directional control in ring formation. During nucleophilic substitutions or metal-catalyzed cross-couplings, the Boc group shields the basic piperidine nitrogen from undesired side reactions while its steric bulk minimizes epimerization at adjacent chiral centers [1] [7].

Table 2: Advantages of *tert-Butyl Carboxylate in Pyridopyrimidine Synthesis*

Synthetic StageRole of Boc GroupOutcome
Ring FormationPrevents N-protonation; Directs electrophilic additionControlled regiochemistry
Multistep FunctionalizationShields amine from electrophiles/oxidantsHigher yields in C-H activation/Suzuki steps
DeprotectionAcid-labile cleavage (TFA/DCM)Clean amine generation without ring scission
PurificationModerates polarity; Enhances crystallizationSimplified chromatographic separation

The Boc group’s acid-lability enables orthogonal deprotection strategies in complex molecule assembly. For example, in synthesizing pyrido[4,3-d]pyrimidine-based kinase inhibitors, the Boc moiety can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting sensitive functional groups like vinyl ethers or labile heterocycles [7] [10]. This selectivity was demonstrated in the synthesis of advanced intermediates for Src/Bcr-Abl inhibitors, where Boc deprotection preceded amide coupling with arylsulfonyl chlorides. Additionally, the Boc group’s moderate lipophilicity (LogP contribution ~1.2) improves solubility in organic solvents during purification, a critical advantage over carbamate alternatives like Fmoc, which often complicate chromatographic separation of polar heterocycles [3] [6].

Historical Evolution of Hydroxy-Substituted Pyridopyrimidines in Biomedical Research

The investigation of hydroxy-substituted pyridopyrimidines originated in the 1980s with antipolate agents, evolving into kinase-focused therapeutics by the early 2000s. Initial studies exploited the 2,4-dihydroxy configuration as a dihydrofolate reductase (DHFR) inhibitory pharmacophore, inspired by natural folate cofactors. Seminal work by Grivsky and Queener led to piritrexim—a 2,4-diamino-6-(2,5-dimethoxybenzyl)pyrido[2,3-d]pyrimidine—which demonstrated potent antitumor activity through DHFR inhibition but exhibited dose-limiting toxicity [2]. This spurred development of reduced-toxicity analogues, including dihydroxy variants where the 4-hydroxy group formed critical hydrogen bonds with Asp94 and Ile94 residues in bacterial versus human DHFR, conferring selective antimicrobial activity [2] [8].

Table 3: Historical Milestones in Hydroxy-Pyridopyrimidine Development

Time PeriodKey AdvancementTherapeutic Impact
1980–1990Piritrexim antitumor/antiparasitic DHFR inhibitionProof-of-concept for pyridopyrimidine antifolates
1990–20007-Hydroxy derivatives as GABAA receptor modulatorsAnxiolytic candidates with reduced sedation
2000–20102,4-Dihydroxy-6-carboxylates as kinase hinge-bindersTK inhibitors (e.g., EGFR, VEGFR, PDGFR)
2010–PresentPartial saturation enhancing isoform selectivityCDK4/6 inhibitors (e.g., palbociclib analogues)

The 2000s witnessed a paradigm shift toward kinase inhibition, where 2,4-dihydroxypyrido[4,3-d]pyrimidine emerged as a privileged hinge-binding motif. Researchers capitalized on the scaffold’s ability to donate two hydrogen bonds via the C2/C4 hydroxy groups to kinase hinge region amides while accepting one through N3 [8]. This pharmacophore was optimized in compounds like palbociclib precursors, where tert-butyl carboxylate-protected intermediates (e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) served as key building blocks for introducing solubilizing side chains [5]. Contemporary research focuses on harnessing the conformational constraint imparted by partial saturation (e.g., 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines) to enhance kinase isoform selectivity. For instance, tert-butyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxylate derivatives exhibit improved selectivity profiles for CDK2 over CDK1 by exploiting differences in the ATP-binding pocket depth [8] [10]. The historical trajectory underscores a transition from folate-based cytotoxicity to targeted kinase modulation, enabled by strategic functionalization of this versatile scaffold.

Properties

CAS Number

880257-39-6

Product Name

tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

IUPAC Name

tert-butyl 2,4-dioxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate

Molecular Formula

C12H17N3O4

Molecular Weight

267.285

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-8-7(6-15)9(16)14-10(17)13-8/h4-6H2,1-3H3,(H2,13,14,16,17)

InChI Key

JBLDCOQATXUSRZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC(=O)N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.